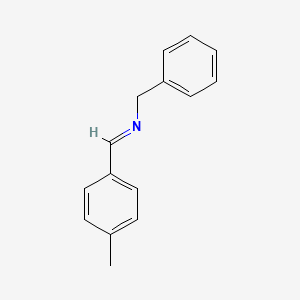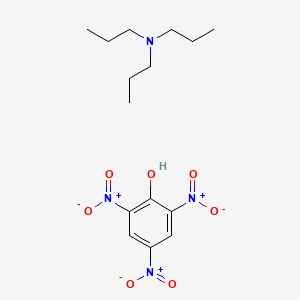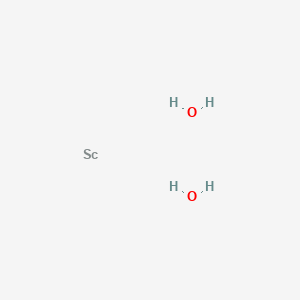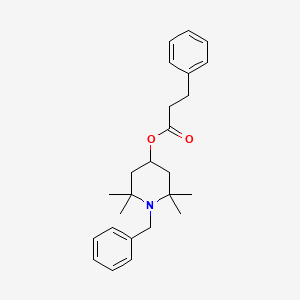![molecular formula C17H12N2O2 B14700814 3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile CAS No. 24722-20-1](/img/structure/B14700814.png)
3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile is an organic compound characterized by a complex structure that includes a nitrophenyl group and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the buta-1,3-dienyl intermediate: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the diene.
Introduction of the nitrophenyl group: This step often involves a nitration reaction, where a nitro group is introduced to the phenyl ring.
Coupling with benzonitrile: The final step involves coupling the nitrophenyl-buta-1,3-diene with benzonitrile under specific conditions, such as using a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitrophenyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are used.
Substitution: Conditions for substitution reactions often involve strong acids or bases, depending on the desired substituent.
Major Products
Oxidation: Products may include nitro derivatives with additional oxygen-containing functional groups.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism by which 3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, altering their activity. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-nitrophenyl derivatives: Compounds with similar nitrophenyl groups but different substituents on the benzene ring.
Benzonitrile derivatives: Compounds with the benzonitrile moiety but different substituents on the phenyl ring.
Uniqueness
3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile is unique due to its specific combination of a nitrophenyl group and a buta-1,3-dienyl linkage, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new materials and potential therapeutic agents.
Propriétés
Numéro CAS |
24722-20-1 |
|---|---|
Formule moléculaire |
C17H12N2O2 |
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile |
InChI |
InChI=1S/C17H12N2O2/c18-13-16-7-3-6-15(12-16)5-2-1-4-14-8-10-17(11-9-14)19(20)21/h1-12H/b4-1-,5-2+ |
Clé InChI |
NPMVJOZBBLNXLA-AGRHYVPTSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)C#N)/C=C/C=C\C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC(=C1)C#N)C=CC=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine](/img/structure/B14700756.png)
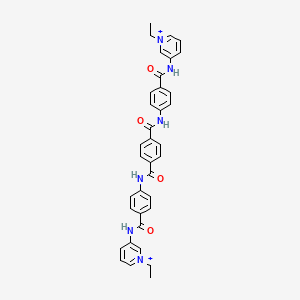

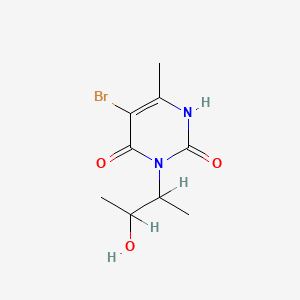
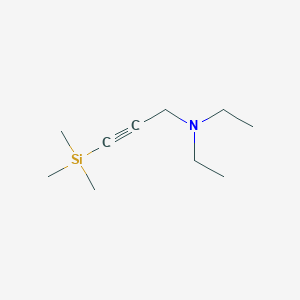
![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-2,5,9-trimethyl-](/img/structure/B14700774.png)
